4-Fluoro-3-hydroxybenzonitrile

Medicinal Chemistry Crystallization Solid-State Properties

4-Fluoro-3-hydroxybenzonitrile (CAS 186590-04-5) is a disubstituted benzonitrile derivative featuring a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the aromatic ring. With a molecular formula of C₇H₄FNO and a molecular weight of 137.11 g mol⁻¹, the compound is supplied as a solid (white to off-white powder) with a melting point of 69–72 °C, a boiling point of 240.4 ± 25.0 °C (760 Torr), and a density of 1.34 ± 0.1 g cm⁻³.

Molecular Formula C7H4FNO
Molecular Weight 137.11 g/mol
CAS No. 186590-04-5
Cat. No. B067627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-hydroxybenzonitrile
CAS186590-04-5
Molecular FormulaC7H4FNO
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)O)F
InChIInChI=1S/C7H4FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
InChIKeyLKTBMKIXEOGAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-hydroxybenzonitrile CAS 186590-04-5 – Procurement-Ready Profile for a Fluorinated Benzonitrile Building Block


4-Fluoro-3-hydroxybenzonitrile (CAS 186590-04-5) is a disubstituted benzonitrile derivative featuring a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the aromatic ring. With a molecular formula of C₇H₄FNO and a molecular weight of 137.11 g mol⁻¹, the compound is supplied as a solid (white to off-white powder) with a melting point of 69–72 °C, a boiling point of 240.4 ± 25.0 °C (760 Torr), and a density of 1.34 ± 0.1 g cm⁻³ . The calculated logP is reported as 1.92 and the phenolic pKₐ is estimated in the range of 9–10 . The simultaneous presence of an electron-withdrawing nitrile and fluorine substituents together with a moderately acidic phenol makes this scaffold a versatile intermediate for medicinal chemistry, agrochemical synthesis, and materials science .

Why 4-Fluoro-3-hydroxybenzonitrile Cannot Be Treated as Interchangeable with Other Hydroxybenzonitrile or Fluorobenzonitrile Analogs


The value of 4-fluoro-3-hydroxybenzonitrile lies in its unique combination of a phenolic –OH group ortho to a fluorine atom and para to a nitrile group on the same benzene ring. This specific 1,2,4-substitution pattern creates a hydrogen-bond donor/acceptor pair capable of engaging in intramolecular O–H⋯F interactions, which is absent in the non-fluorinated analog 3-hydroxybenzonitrile (mp 78–81 °C) and in the regioisomer 3-fluoro-4-hydroxybenzonitrile (mp 133–135 °C) . The 4-fluoro substituent also distinguishes this compound from the 4-chloro analog, where the larger, more polarizable chlorine atom alters both electronic properties and molecular packing . Additionally, the free phenolic –OH is preserved for further derivatization, unlike the methyl-ether-protected analog 4-fluoro-3-methoxybenzonitrile (mp 109 °C), which requires a deprotection step to access the corresponding phenol . These differences in substitution pattern, hydrogen-bonding capacity, and physical properties mean that substituting one analog for another can lead to divergent reactivity, altered crystallization behavior, and distinct pharmacokinetic profiles in downstream molecules. The quantitative evidence below details the measurable, comparator-anchored differentiation that supports compound-specific selection.

Quantitative Differentiation of 4-Fluoro-3-hydroxybenzonitrile Against Closest Structural Analogs – Head-to-Head Evidence for Procurement Decisions


Melting Point as an Indicator of Molecular Packing: 4-Fluoro-3-hydroxybenzonitrile vs. Non-Fluorinated, Regioisomeric, and Halogen-Substituted Analogs

The melting point of 4-fluoro-3-hydroxybenzonitrile is measured at 69–72 °C by multiple commercial suppliers . In contrast, the non-fluorinated analog 3-hydroxybenzonitrile melts at 78–81 °C, a difference of approximately 6–12 °C . The regioisomer 3-fluoro-4-hydroxybenzonitrile exhibits a substantially higher melting point of 133–135 °C, nearly double that of the target compound . The 4-chloro analog 4-chloro-3-hydroxybenzonitrile is reported as a solid but without a published narrow melting range in the accessed sources, indicating different solid-state packing behavior . The 4-fluoro-3-methoxy analog (phenol protected as methyl ether) melts at 108–110 °C, approximately 36–41 °C higher than the target free phenol .

Medicinal Chemistry Crystallization Solid-State Properties

LogP Comparison: 4-Fluoro-3-hydroxybenzonitrile Exhibits Balanced Lipophilicity Distinct from Non-Halogenated and Regioisomeric Analogs

The calculated logP (clogP) of 4-fluoro-3-hydroxybenzonitrile is 1.92, as reported in chemical databases . By comparison, the non-halogenated 3-hydroxybenzonitrile has a measured logP of approximately 1.70 , while the regioisomer 3-fluoro-4-hydroxybenzonitrile has a reported clogP of approximately 1.40 . The 4-fluoro-3-methoxybenzonitrile exhibits a higher clogP (estimated at approximately 2.3, based on the added methyl group contribution) . The target compound’s logP of 1.92 represents an intermediate lipophilicity that balances membrane permeability with aqueous solubility.

Lipophilicity Drug Design ADME Properties

Synthetic Versatility: The Free Phenolic –OH Enables Derivatization Strategies Unavailable to the Methyl-Ether-Protected Analog

4-Fluoro-3-hydroxybenzonitrile bears a free phenolic hydroxyl group with an estimated pKₐ of 9–10 . This functional group can be directly alkylated, acylated, sulfonated, or converted to a triflate for cross-coupling reactions without the need for a deprotection step. By contrast, the closest protected analog, 4-fluoro-3-methoxybenzonitrile (CAS 243128-37-2), requires a demethylation step (typically employing BBr₃ or strong acid) to liberate the corresponding phenol . The free phenol also allows for direct O-glycosylation or phosphoramidite coupling for oligonucleotide synthesis, pathways that are incompatible with the methyl ether. No quantitative yield comparison for a specific transformation was located in the public domain; however, the absence of a required deprotection step conceptually reduces the synthetic step count by at least one.

Synthetic Chemistry Medicinal Chemistry Bioconjugation

Commercial Availability and Scalability: Multiple Suppliers Offer 4-Fluoro-3-hydroxybenzonitrile in Gram-to-Kilogram Quantities

4-Fluoro-3-hydroxybenzonitrile is stocked by multiple reputable chemical suppliers including Sigma-Aldrich (98% purity) , BOC Sciences (95% purity) , Aladdin Scientific, Bide Pharmatech, and AKSci . Prices range from approximately $11.90 for 1 g (Aladdin) to $553 for 100 g (AKSci), with kilogram-scale custom synthesis available from vendors such as Capot Chemical . In comparison, the regioisomer 3-fluoro-4-hydroxybenzonitrile is available from fewer suppliers and at a higher price point (e.g., Aladdin lists 1 g at a higher cost relative to the target compound) . The 4-chloro analog is also commercially available but with limited batch-size flexibility .

Supply Chain Procurement Scalability

Procurement-Anchored Application Scenarios Where 4-Fluoro-3-hydroxybenzonitrile Delivers Measurable Advantages Over Analogs


Medicinal Chemistry: Kinase Inhibitor and Receptor Modulator Scaffold Construction

4-Fluoro-3-hydroxybenzonitrile is positioned as a key precursor for the synthesis of kinase inhibitors and receptor modulators . Its balanced logP of 1.92 supports oral bioavailability , while the free phenolic –OH enables direct functionalization without deprotection steps . Researchers designing focused libraries of benzonitrile-based kinase inhibitors should prioritize this scaffold over the methyl-ether-protected or chloro-substituted analogs due to its synthetic efficiency and favorable physicochemical profile.

Agrochemical Intermediate: Synthesis of Fluorinated Pesticides and Herbicides

The compound is cited as an intermediate in the development of novel agrochemicals, where the fluorine atom enhances metabolic stability and environmental persistence of the final active ingredient . Compared to the non-fluorinated 3-hydroxybenzonitrile, the 4-fluoro substitution provides greater resistance to oxidative metabolism in target organisms . Procurement for agrochemical discovery programs should favor the fluorinated analog for programs targeting CYP-resistant herbicides.

Positron Emission Tomography (PET) Tracer Precursor Development

Derivatives of 4-fluoro-3-hydroxybenzonitrile have been utilized in the synthesis of ¹⁸F-labeled PET radiotracers . The presence of the nitrile group provides a synthetic handle for further functionalization, and the fluorine atom can serve as a cold reference standard during radiochemical synthesis. When selecting a benzonitrile precursor for radiochemistry programs, this compound offers the advantage of structural pre-installation of fluorine at the desired position, unlike the non-fluorinated analogs that require late-stage halogenation.

Custom Synthesis Service Procurement: Kilogram-Scale Process Development

With multiple vendors offering the compound at scales up to kilograms and competitive pricing (as low as ~$11.90/g at research scale, with bulk discounts available) , 4-fluoro-3-hydroxybenzonitrile is well-suited for process chemistry scale-up. The sharply defined melting point (69–72 °C) facilitates quality control by DSC, and the compound's solid-state stability under ambient storage simplifies logistics . Procurement managers should select this compound over analogs with less favorable supply-chain profiles (e.g., the regioisomer 3-fluoro-4-hydroxybenzonitrile, which has fewer suppliers and a higher melting point requiring different handling) .

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